molecular formula C27H24N2O3S B11342483 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide

Cat. No.: B11342483
M. Wt: 456.6 g/mol
InChI Key: FYDSQFCLSWENTF-UHFFFAOYSA-N
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Description

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide is an organic compound with a complex structure that includes benzyl, phenyl, sulfamoyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzamide with benzyl chloride in the presence of a base to form N-benzyl-4-aminobenzamide. This intermediate is then reacted with phenylsulfonyl chloride to introduce the sulfamoyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity to molecular targets .

Properties

Molecular Formula

C27H24N2O3S

Molecular Weight

456.6 g/mol

IUPAC Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C27H24N2O3S/c1-21-10-8-9-15-26(21)27(30)28-23-16-18-25(19-17-23)33(31,32)29(24-13-6-3-7-14-24)20-22-11-4-2-5-12-22/h2-19H,20H2,1H3,(H,28,30)

InChI Key

FYDSQFCLSWENTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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